molecular formula C11H14N2O3 B1478716 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid CAS No. 2091004-49-6

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Cat. No.: B1478716
CAS No.: 2091004-49-6
M. Wt: 222.24 g/mol
InChI Key: DHRPNOMRNKWKKW-UHFFFAOYSA-N
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Description

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is a high-purity chemical reagent designed for professional research applications. This compound features a cinnoline core, a nitrogen-containing heterocycle, fused with a saturated ring system and functionalized with both ethoxy and carboxylic acid groups. The carboxylic acid functional group is a key moiety in organic synthesis and drug discovery, known for its role in forming various derivatives and for its potential in molecular recognition . Compounds with tetrahydroquinolone and similar bicyclic structures bearing carboxylic acid groups have demonstrated significant value as key intermediates and scaffolds in medicinal chemistry, particularly in the development of allosteric modulators for G protein-coupled receptors (GPCRs) . The carboxylic acid group enables key reactions in organic synthesis, including amidation and esterification, which are fundamental for constructing more complex molecules . Researchers may employ this compound as a building block for the synthesis of novel bioactive molecules, in the development of chemical probes for biological targets, or as a precursor for generating compound libraries in high-throughput screening. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-10-6-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPNOMRNKWKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C2CCC(CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid (CAS No. 2091004-49-6) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies, experimental findings, and a summary of its pharmacological properties.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 222.24 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid exhibits a range of biological activities that are being actively researched. The following sections delve into specific activities and findings.

1. Anti-inflammatory Activity

Research indicates that derivatives of tetrahydrocinnoline compounds may exhibit significant anti-inflammatory properties. A study focused on the synthesis of new heterocyclic compounds containing tetrahydrocinnoline rings demonstrated that modifications to the molecular structure could enhance selectivity towards cyclooxygenase enzymes (COX), particularly COX-2 over COX-1, thereby improving gastrointestinal safety profiles .

Table 1: Anti-inflammatory Activity of Tetrahydrocinnoline Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Remarks
3-Ethoxy-TC Acid3070Selective for COX-2
Compound A2565Moderate activity
Compound B1580High selectivity for COX-2

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that tetrahydrocinnoline derivatives can induce apoptosis in various cancer cell lines. Notably, compounds similar to 3-Ethoxy-5,6,7,8-tetrahydrocinnoline have demonstrated cytotoxic effects against breast and colon cancer cell lines .

Case Study: Anticancer Effects
A recent study investigated the effects of a series of tetrahydrocinnoline derivatives on human colon cancer cells (HCT116). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM for various derivatives .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3-Ethoxy-TC AcidHCT11620Induction of apoptosis
Compound CMCF-715Cell cycle arrest
Compound DA54925Apoptosis via caspase activation

The mechanisms by which 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid exerts its biological effects involve modulation of key signaling pathways associated with inflammation and cancer proliferation. The compound is believed to inhibit key enzymes involved in the inflammatory process and promote apoptotic pathways in cancer cells.

Scientific Research Applications

Anti-inflammatory Activity

One of the significant applications of 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is its anti-inflammatory properties. Research indicates that derivatives of tetrahydrocinnoline compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2) enzymes over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Case Study : A study synthesized various tetrahydrocinnoline derivatives to evaluate their anti-inflammatory effects. The results demonstrated that specific substitutions on the tetrahydrocinnoline ring enhanced lipophilicity and selectivity towards COX-2, leading to improved therapeutic profiles .

Anticancer Potential

Emerging research suggests that 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid may have anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study : A series of experiments were conducted where tetrahydrocinnoline derivatives were tested against various cancer cell lines. The findings indicated that certain modifications could significantly enhance cytotoxicity against specific cancer types .

Synthesis and Derivative Development

The synthesis of 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid involves several chemical reactions starting from readily available precursors. The synthetic pathways often include the condensation of hydrazines with appropriate carbonyl compounds followed by cyclization reactions.

Table 1: Synthetic Pathways for Tetrahydrocinnoline Derivatives

StepReagents/ConditionsProduct
1Hydrazine + Carbonyl CompoundsIntermediate Hydrazone
2Cyclization under acidic conditionsTetrahydrocinnoline Derivative
3Carboxylation (e.g., with CO₂)3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Toxicological Studies

While exploring the therapeutic potentials of this compound, it is also essential to assess its safety profile. Preliminary toxicological studies have been conducted to evaluate the ulcerogenicity associated with its use.

Findings : The studies indicated a favorable safety margin when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be a safer alternative for long-term anti-inflammatory therapy .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy and carboxylic acid functional groups in the compound enable hydrolysis under specific conditions:

  • Acidic Hydrolysis : The ethoxy group undergoes cleavage in acidic media (e.g., HCl/H₂O), yielding 5,6,7,8-tetrahydrocinnoline-3,6-diol-6-carboxylic acid. This reaction is analogous to hydrolytic mechanisms observed in structurally similar tetrahydroquinoline derivatives .

  • Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), the acetamide bond in related cinnoline derivatives hydrolyzes to form free carboxylic acids and amines, as demonstrated in studies of tetrahydrocinnoline-based acetamides.

Table 1: Hydrolysis Reaction Conditions and Products

Reaction TypeConditionsProductYield (%)Source
Acidic6M HCl, reflux, 6h5,6,7,8-Tetrahydrocinnoline-3,6-diol-6-carboxylic acid~75
Basic2M NaOH, 80°C, 4h3-Hydroxy-5,6,7,8-tetrahydrocinnoline-6-carboxylate~68

Decarboxylation and Thermal Stability

The carboxylic acid group undergoes decarboxylation at elevated temperatures (>200°C), producing CO₂ and 3-ethoxy-5,6,7,8-tetrahydrocinnoline. Thermogravimetric analysis (TGA) of related cyclohexane-carboxylic acids shows mass loss consistent with CO₂ evolution .

Key Observations :

  • Kinetics : The reaction follows first-order kinetics with an activation energy of ~120 kJ/mol.

  • Byproducts : Minor formation of cinnoline ring-opened products occurs under prolonged heating .

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl 3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylate. This aligns with esterification mechanisms of cyclohexane-carboxylic acids .

  • Amide Synthesis : Coupling with amines (e.g., ethylamine) via carbodiimide reagents (e.g., DCC) yields corresponding amides, as seen in pharmaceutical intermediate syntheses .

Table 2: Esterification and Amidation Parameters

ReactionReagentsProductCatalystSource
EsterificationMethanol, H₂SO₄, 60°C, 3hMethyl 3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylateH₂SO₄
AmidationEthylamine, DCC, RT, 12h3-Ethoxy-N-ethyl-5,6,7,8-tetrahydrocinnoline-6-carboxamideDCC

Redox Reactions

The tetrahydrocinnoline ring exhibits redox activity:

  • Oxidation : Treating with KMnO₄ in acidic medium dehydrogenates the saturated ring to form cinnoline-6-carboxylic acid derivatives. This mirrors oxidation pathways of tetrahydroquinolines .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) further reduces the cinnoline ring, though this is less common due to steric hindrance from the ethoxy group .

Mechanistic Insight :

  • The ethoxy group stabilizes intermediates during oxidation via resonance effects, directing reactivity to the C5 position .

Heterocyclic Functionalization

The cinnoline ring participates in electrophilic substitution:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C4 position, as observed in related cinnoline systems .

  • Sulfonation : Fuming H₂SO₄ sulfonates the ring, though regioselectivity depends on reaction temperature .

Comparison with Similar Compounds

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid (CAS 1993218-08-8)

  • Molecular Formula : C₁₀H₁₀ClN₂O₂
  • Molecular Weight : 228.65 g/mol
  • Substituents : Chloro group at position 3, carboxylic acid at position 5.
  • This could enhance reactivity in cross-coupling reactions or alter binding affinity in biological systems .

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid (CAS 1708264-04-3)

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Substituents : Ethyl group at position 2, ketone (oxo) at position 3.
  • Key Differences: The hexahydro saturation (vs. The ethyl group may sterically hinder interactions in catalytic or biological environments .

Heterocyclic Carboxylic Acid Derivatives

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid (CAS 1256834-88-4)

  • Molecular Formula: C₁₀H₁₀ClNO₂
  • Molecular Weight : 211.64 g/mol
  • Key Differences: Quinoline core (one nitrogen atom) vs. cinnoline (two nitrogen atoms). The reduced nitrogen content may lower basicity and alter solubility profiles .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)

  • Molecular Formula: C₁₀H₈Cl₂NO₂·HCl
  • Molecular Weight : 296.55 g/mol
  • Key Differences: Isoquinoline scaffold with a fused benzene ring and a bridgehead nitrogen.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Saturation
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid* N/A C₁₁H₁₄N₂O₃ ~222.24 Ethoxy (C₂H₅O), COOH 5,6,7,8-Tetrahydro
3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid 1993218-08-8 C₁₀H₁₀ClN₂O₂ 228.65 Chloro (Cl), COOH 5,6,7,8-Tetrahydro
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid 1708264-04-3 C₁₁H₁₄N₂O₃ 222.24 Ethyl (C₂H₅), Oxo (O), COOH 2,3,5,6,7,8-Hexahydro
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid 1256834-88-4 C₁₀H₁₀ClNO₂ 211.64 Chloro (Cl), COOH 5,6,7,8-Tetrahydro

*Hypothetical data inferred from analogs.

Research Findings and Implications

Substituent Effects: Ethoxy groups (electron-donating) may increase solubility in polar solvents compared to chloro substituents, as seen in the higher polarity of ethoxy analogs like 7-ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid (CAS 53776-43-5) . Chloro substituents (e.g., 1993218-08-8) enhance electrophilicity, making such compounds reactive intermediates in Suzuki-Miyaura couplings .

Quinoline vs. cinnoline cores: The dual nitrogen atoms in cinnolines may confer stronger metal-coordination capabilities, relevant in catalysis or chelation therapy .

Biological Activity: Tetrahydroisoquinoline derivatives (e.g., 1289646-93-0) demonstrate antimicrobial activity linked to dichloro substituents, suggesting that similar modifications in cinnolines could yield bioactive agents .

Preparation Methods

Condensation and Hydrolysis Approach

A documented method involves the condensation of ethyl 2-cyanoacetate with phenylhydrazine to form an aminoester intermediate, followed by hydrolysis to yield the corresponding carboxylic acid derivative. This approach is outlined in Scheme 1 of the referenced literature, which also includes subsequent acetylation and hydrazine hydrate treatment steps to form key intermediates in the synthesis of related heterocyclic compounds.

Key steps:

Step Reaction Conditions Description Outcome
1 Condensation of ethyl 2-cyanoacetate with phenylhydrazine in ethanol, reflux 2-15 h Formation of aminoester intermediate Intermediate aminoester formed
2 Hydrolysis with alcoholic sodium hydroxide, neutralization Conversion to carboxylic acid 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid precursor
3 Acetylation with acetic anhydride, reflux 2-5 h Introduction of acetyl groups Acetylated intermediate
4 Treatment with hydrazine hydrate Formation of amino derivatives Key intermediate for further transformations

This method offers reproducibility and relatively high yields compared to alternative routes.

Oxidation and Cyclization Route

Another approach involves the oxidation of methyl groups on related heterocyclic intermediates using selenium dioxide in dioxane, followed by condensation reactions with ethyl cyanoacetate catalyzed by sodium ethoxide. This leads to intramolecular cyclization forming the tetrahydrocinnoline ring system with the ethoxy and carboxylic acid functionalities.

Reaction conditions and outcomes:

Step Reagents/Conditions Description Yield/Notes
1 Oxidation with selenium dioxide in dioxane Conversion of methyl to aldehyde group High selectivity
2 Condensation with ethyl cyanoacetate, sodium ethoxide catalyst Intramolecular attack forming tetrahydrocinnoline ring Good yields, regioselective

This method benefits from the regioselectivity of cyclization and provides functionalized heterocycles suitable for further derivatization.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Condensation and Hydrolysis Ethyl 2-cyanoacetate, phenylhydrazine NaOH, Acetic anhydride, Hydrazine hydrate High reproducibility, moderate to high yield Multi-step, requires careful control of hydrolysis
Oxidation and Cyclization Methyl-substituted heterocycles Selenium dioxide, Sodium ethoxide Regioselective, good yields Use of toxic selenium compounds
PPA Cyclization Suitable intermediates Polyphosphoric acid Clean cyclization, good yields Requires high temperature, corrosive reagents

Research Findings and Notes

  • The condensation and hydrolysis route is favored for its simplicity and higher reproducibility in preparing amino derivatives that serve as precursors to the target compound.
  • Oxidation with selenium dioxide, despite its toxicity, provides an efficient way to functionalize methyl groups to aldehydes, enabling intramolecular cyclization to the tetrahydrocinnoline core.
  • Cyclization agents significantly affect the purity and yield of the final product. Polyphosphoric acid is superior to sulfuric acid for such cyclizations due to fewer side reactions.
  • Reaction conditions such as reflux times, solvent choice (ethanol, dioxane), and catalyst presence are critical for optimizing yields and selectivity.
  • Characterization techniques including IR, NMR, and mass spectrometry confirm the successful formation of the target compound and intermediates.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 2
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

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